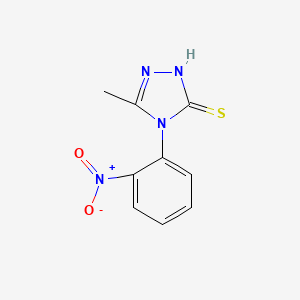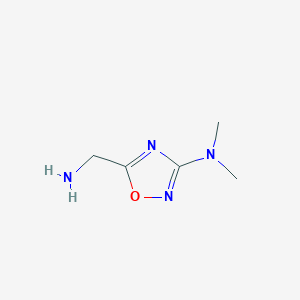
5-methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. The presence of a triazole ring suggests that the compound may have interesting coordination chemistry properties .Chemical Reactions Analysis
The reactivity of this compound would likely be quite diverse, given the variety of functional groups present. The thiol group, for example, is known to participate in a variety of reactions, including oxidation and conjugation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive .Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Pharmacology and Biological Activities
Triazole derivatives, including compounds like "5-methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol," have been extensively researched for their diverse biological activities. These compounds exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral activities, and potential against several neglected diseases. Their structural versatility allows for significant variations, making them valuable scaffolds in drug discovery. The interest in triazole derivatives stems from their stability and the broad spectrum of biological activities they can exhibit, which has led to the development of new drugs with triazole cores. The preparation and evaluation of triazole derivatives highlight the ongoing need for more efficient synthesis methods that consider green chemistry principles, sustainability, and energy savings, given the emergence of new diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).
Triazole Derivatives in Chemical Synthesis
Triazoles are crucial in organic synthesis, serving as intermediates in the preparation of a wide range of chemical products. Their synthesis can lead to compounds used in various industries, including pharmaceuticals, agriculture, and material sciences. The research into 1,2,4-triazole and its derivatives, such as the mentioned compound, is driven by their potential applications in developing new chemical entities, pharmaceuticals, and agrochemical products. These derivatives are also explored for their utility in creating new materials with desired properties, such as optical materials, photosensitizers, antioxidants, and corrosion inhibitors (Parchenko, 2019).
Advances in Triazole Synthesis and Applications
The development of novel triazole compounds through eco-friendly and sustainable synthesis methods is a significant area of research. Advances in this field aim to reduce the environmental impact of chemical syntheses while expanding the utility of triazole derivatives in various applications. Eco-friendly procedures for synthesizing triazoles, including the use of green chemistry principles and renewable resources, are gaining attention. These methods offer advantages such as shorter reaction times, higher yields, and the use of less harmful solvents and reagents, making the production of triazole derivatives more sustainable and environmentally friendly (de Souza et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-4-(2-nitrophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c1-6-10-11-9(16)12(6)7-4-2-3-5-8(7)13(14)15/h2-5H,1H3,(H,11,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFLYWDFAZENKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162827 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-(2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803598-12-0 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-(2-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803598-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-(2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate](/img/structure/B1379247.png)





![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)


methanone hydrobromide](/img/structure/B1379262.png)
![2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379263.png)


